2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride
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Overview
Description
2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride is a chemical compound with the molecular formula C6H6ClF3N2O and a molecular weight of 214.57 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a trifluoromethoxy group attached to the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride typically involves the introduction of a trifluoromethoxy group to the pyridine ring. One common method involves the reaction of 4-aminopyridine with trifluoromethoxy-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but contains a trifluoromethyl group instead of a trifluoromethoxy group.
2-(Trifluoromethyl)pyridin-4-amine: Another similar compound with a trifluoromethyl group.
Uniqueness
2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1707713-95-8 |
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Molecular Formula |
C6H6ClF3N2O |
Molecular Weight |
214.57 g/mol |
IUPAC Name |
2-(trifluoromethoxy)pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C6H5F3N2O.ClH/c7-6(8,9)12-5-3-4(10)1-2-11-5;/h1-3H,(H2,10,11);1H |
InChI Key |
RNKYWCBPJRUVBQ-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=C1N)OC(F)(F)F.Cl.Cl |
Canonical SMILES |
C1=CN=C(C=C1N)OC(F)(F)F.Cl |
solubility |
not available |
Origin of Product |
United States |
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